

# Technical Support Center: Interpreting Unexpected Results from Menin-MLL Inhibitor Studies

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Compound of Interest		
Compound Name:	Menin-MLL inhibitor 31	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from studies involving Menin-MLL inhibitors.

# Frequently Asked Questions (FAQs) Acquired Resistance

1. My MLL-rearranged (MLLr) or NPM1-mutant (NPM1m) acute myeloid leukemia (AML) cells initially responded to the Menin-MLL inhibitor, but now they are showing signs of resistance. What are the potential mechanisms?

Initial promising results with Menin-MLL inhibitors in clinical trials have been tempered by the development of acquired resistance.[1] Two primary categories of resistance have been identified: genetic and non-genetic.

- Genetic Resistance: A significant portion of resistance cases, estimated at around 40%, can
  be attributed to mutations in the MEN1 gene, which encodes the Menin protein.[2][3] These
  mutations often occur at the inhibitor/Menin interface, preventing the drug from binding
  effectively.[2] This is a common mechanism of resistance for targeted therapies.[4]
- Non-Genetic Resistance: In many cases, resistance emerges without any alterations to the MEN1 gene.[2][3] This form of resistance involves complex cellular adaptations, including

#### Troubleshooting & Optimization





transcriptional reprogramming.[2] Resistant cells may learn to tolerate the inhibitor's effects, for instance, by altering the expression of key genes involved in leukemia maintenance.[2]

2. How can I determine if resistance in my experimental model is due to MEN1 mutations?

To investigate the possibility of MEN1 mutations, you should perform sequencing analysis of the MEN1 gene in your resistant cell lines or patient-derived xenograft (PDX) models. Compare the sequence to that of the pre-treatment or sensitive cells to identify any acquired mutations.

[2] Mutations are frequently found at amino acid residues M327, G331, T349, and S160.[2]

3. If I don't find MEN1 mutations, what are the other likely resistance mechanisms?

If MEN1 mutations are absent, resistance is likely due to non-genetic mechanisms. One key mechanism involves the epigenetic regulator complexes, specifically the non-canonical polycomb repressive complex 1.1 (PRC1.1).[1]

- Role of PRC1.1: Studies have shown that the depletion of PRC1.1 components (like PCGF1, BCOR, and RYBP) can drive resistance to Menin-MLL inhibitors.[1][3] This resistance is independent of the KMT2A target genes and involves the aberrant activation of the oncogene MYC.[1][3]
- Transcriptional Reprogramming: Resistant cells may exhibit a decreased expression of key
  MLL-target genes (such as MEIS1 and HOX genes) and an increased expression of myeloid
  differentiation genes.[2] This suggests the cells have adapted to a state that is tolerant of a
  reduced Menin-MLL1 gene expression program.[2]

#### **Troubleshooting Unexpected Cellular Responses**

4. I'm treating my KMT2A-rearranged leukemia cells with a Menin-MLL inhibitor, but I'm not observing the expected induction of cellular differentiation. What could be the reason?

While Menin-MLL inhibitors typically induce differentiation in leukemia cells, a blockage in this process can be an indicator of resistance.[1][3] Depletion of PRC1.1 components has been shown to almost completely block the differentiation process that is normally induced by Menin inhibitors.[3] This is linked to the aberrant activation of MYC, which can override the differentiation signals.[1][3]



5. My RNA-seq data shows that MLL target genes like MEIS1 and PBX3 are repressed after inhibitor treatment, but the cells are still proliferating. How is this possible?

This scenario strongly points towards a KMT2A-independent resistance mechanism. Research has demonstrated that even when Menin is displaced from chromatin and KMT2A target genes are repressed, resistance can be driven by other pathways.[3] A prime candidate is the aberrant activation of MYC due to the loss of PRC1.1 components.[1][3] The PRC1.1 and Menin-KMT2A complexes can coexist at the MYC promoter, and their interplay determines MYC transcription.[3]

#### **Clinical and Preclinical Observations**

6. What are some of the known adverse events or toxicities associated with Menin-MLL inhibitors in clinical trials that I should be aware of in my preclinical models?

Clinical trials have identified several treatment-related adverse events. While preclinical models may not fully recapitulate all human toxicities, it is crucial to monitor for potential on-target and off-target effects. Notable adverse events from clinical trials include:

- Differentiation Syndrome: This is a known class effect of Menin inhibitors and can lead to poor outcomes if not managed properly.[5] It involves a rapid proliferation and differentiation of leukemic cells, leading to an inflammatory response.[5]
- QTc Prolongation: This has been observed with the Menin inhibitor revumenib.
- Other Adverse Events: Other reported grade ≥3 treatment-related adverse events include diarrhea, fatigue, anemia, tumor lysis syndrome, neutropenia, thrombocytopenia, hypercalcemia, and hypokalemia.[6]

Early generation Menin-MLL inhibitors also had issues with off-target activities, although newer compounds have been optimized for better selectivity.[7]

### **Quantitative Data Summary**

Table 1: IC50 Values of Menin-MLL Inhibitors in Leukemia Cell Lines



Cell Line	MLL Fusion	IC50 (nM)	Reference
MV-4-11	MLL-AF4	~25	[8]
MV-4-11	MLL-AF4	7-27	[9]
MV-4-11	MLL-AF4	25	[9]
MOLM-13	MLL-AF9	54	[9]
MOLM13	MLL-AF9	<10	[7]
RS4;11	MLL-AF4	<10	[7]
MLLr/NPM1m	Various	10-20	[10]
	MV-4-11 MV-4-11 MV-4-11 MOLM-13 MOLM13 RS4;11	MV-4-11 MLL-AF4 MV-4-11 MLL-AF4 MV-4-11 MLL-AF4 MOLM-13 MLL-AF9 MOLM13 MLL-AF9 RS4;11 MLL-AF4	MV-4-11 MLL-AF4 ~25  MV-4-11 MLL-AF4 7-27  MV-4-11 MLL-AF4 25  MOLM-13 MLL-AF9 54  MOLM13 MLL-AF9 <10  RS4;11 MLL-AF4 <10

Table 2: Clinical Trial Response Rates to Menin-MLL Inhibitors (Monotherapy)

Inhibitor	Trial	Patient Population	Overall Response Rate (ORR)	Complete Remission (CR/CRh) Rate	Reference
Revumenib (SNDX-5613)	AUGMENT- 101 (Phase 1)	R/R MLLr or NPM1m Leukemia	55%	Not Specified	[11]
Revumenib (SNDX-5613)	AUGMENT- 101 (Phase 2)	KMT2Ar R/R Acute Leukemia	63.2%	22.8%	[12]
Not Specified	Not Specified	NPM1m or KMT2Ar AML	~40-60%	~25-45%	[5]

## **Experimental Protocols**

CRISPR Screen for Menin-MLL Inhibitor Resistance

This protocol is a generalized summary based on the methodology described by Zhou et al.[1] [3]

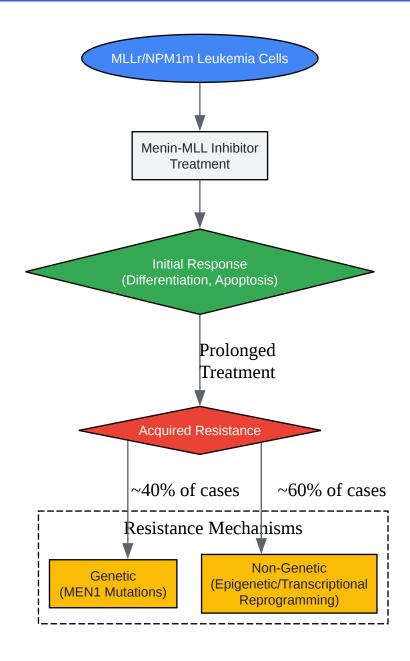


- Library Design: A chromatin-focused CRISPR knockout library (e.g., Advanced Catalogue of Epigenetic Regulators - ACER) is designed. This library should contain sgRNAs targeting known and predicted epigenetic regulators.[1]
- Cell Line Transduction: KMT2A-rearranged leukemia cell lines (e.g., MOLM13) are transduced with the CRISPR library lentivirus at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
- Selection and Expansion: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) and then expanded.
- Inhibitor Treatment: A subset of the cells is treated with a Menin-MLL inhibitor (e.g., VTP50469) at a concentration that inhibits the growth of the majority of cells. A parallel culture is maintained with a vehicle control (e.g., DMSO).
- Genomic DNA Extraction and Sequencing: After a period of selection with the inhibitor, genomic DNA is isolated from both the inhibitor-treated and vehicle-treated cell populations.
   The sgRNA sequences are amplified by PCR and subjected to next-generation sequencing.
- Data Analysis: The frequency of each sgRNA in the inhibitor-treated versus the vehicletreated population is compared. sgRNAs that are enriched in the inhibitor-treated population are considered to confer resistance. The corresponding genes are identified as potential resistance drivers.[1]

#### **Visualizations**

Caption: Simplified signaling pathway of the Menin-MLL fusion protein in leukemia.

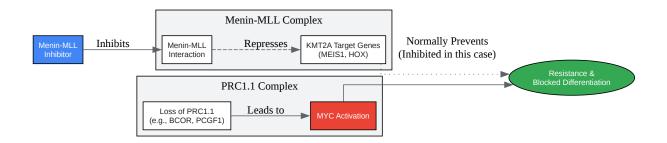




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Caption: Logical workflow for the development of resistance to Menin-MLL inhibitors.





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Caption: Proposed pathway for non-genetic resistance via PRC1.1 loss and MYC activation.

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